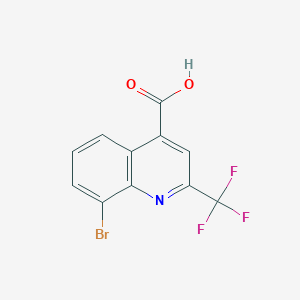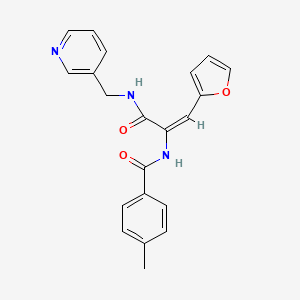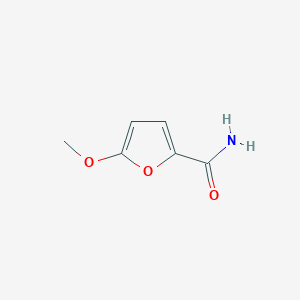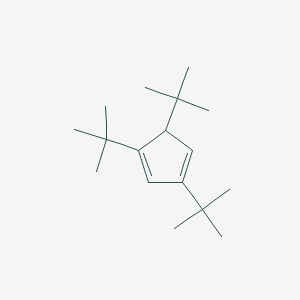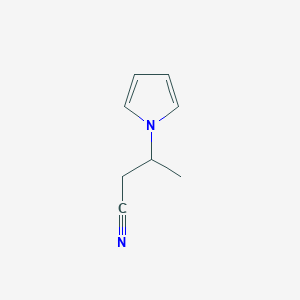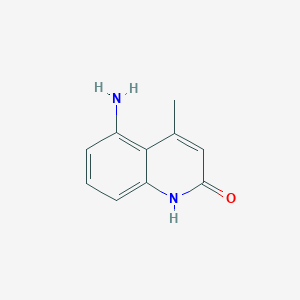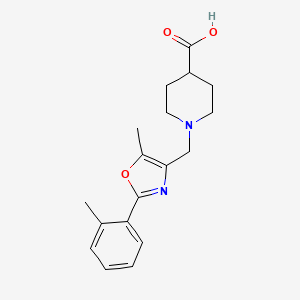
1-((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound with the molecular formula C18H22N2O3. This compound features a piperidine ring substituted with a carboxylic acid group and an oxazole ring, which is further substituted with a methyl group and an o-tolyl group. The presence of these functional groups and the unique structure of the compound make it an interesting subject for various chemical and biological studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in achieving consistent results. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .
化学反応の分析
Types of Reactions
1-((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
1-((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological studies, the compound can be used to investigate the interactions between small molecules and biological targets, such as enzymes and receptors.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It may be studied for its effects on various diseases and conditions.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
作用機序
The mechanism of action of 1-((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of the study .
類似化合物との比較
Similar Compounds
1-((5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl)piperidine-4-carboxylic acid: This compound has a similar structure but with a phenyl group instead of an o-tolyl group.
1-((5-Methyl-2-(p-tolyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid: This compound features a p-tolyl group instead of an o-tolyl group.
1-((5-Methyl-2-(m-tolyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid: This compound has an m-tolyl group instead of an o-tolyl group.
Uniqueness
The uniqueness of 1-((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group can affect the compound’s ability to interact with molecular targets and participate in chemical reactions, making it distinct from its similar counterparts .
特性
分子式 |
C18H22N2O3 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
1-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C18H22N2O3/c1-12-5-3-4-6-15(12)17-19-16(13(2)23-17)11-20-9-7-14(8-10-20)18(21)22/h3-6,14H,7-11H2,1-2H3,(H,21,22) |
InChIキー |
SQFKOZWUUJTNON-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CN3CCC(CC3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





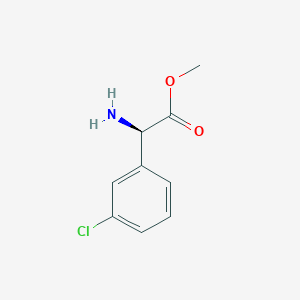
![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12855840.png)
